molecular formula C5H8BrN B1444312 2-(Bromomethyl)butanenitrile CAS No. 1275469-70-9

2-(Bromomethyl)butanenitrile

Cat. No.: B1444312
CAS No.: 1275469-70-9
M. Wt: 162.03 g/mol
InChI Key: MYGHSIUWISNFEI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)butanenitrile is an organic compound with the molecular formula C5H8BrN. It is a nitrile derivative, characterized by the presence of a bromomethyl group attached to the butanenitrile backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with bromine in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the butanenitrile is heated with bromine and a suitable catalyst, such as iron or aluminum bromide, to facilitate the bromination process.

Another method involves the substitution reaction of butanenitrile with a bromomethylating agent, such as bromoform, in the presence of a base like sodium hydroxide. This reaction also requires heating under reflux conditions to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)butanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as cyanide ions, leading to the formation of butanenitrile derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol, heated under reflux.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Butanenitrile derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

2-(Bromomethyl)butanenitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)butanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in various chemical transformations, including hydrolysis and reduction, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzonitrile: Similar structure but with a benzene ring instead of a butane backbone.

    2-(Chloromethyl)butanenitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(Bromomethyl)pentanenitrile: Similar structure but with an additional carbon in the backbone.

Uniqueness

2-(Bromomethyl)butanenitrile is unique due to its specific reactivity profile, which makes it suitable for certain types of chemical reactions that other similar compounds may not undergo as efficiently. Its combination of a bromomethyl group and a nitrile group provides a versatile platform for various synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHSIUWISNFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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